(1-Oxaspiro[4.4]nonan-2-yl)methanamine is a chemical compound characterized by its unique spirocyclic structure, which consists of an oxaspiro ring fused to a nonane framework. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanamine typically involves several key steps:
Industrial production methods may utilize continuous flow reactors and automated systems to enhance yield and consistency in quality.
The molecular formula for (1-Oxaspiro[4.4]nonan-2-yl)methanamine is , with a molecular weight of 155.24 g/mol. The structure can be represented using various notation systems:
InChI=1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2C1CCC2(C1)CC(OC2)CNThe unique spirocyclic arrangement imparts distinct physical and chemical properties to the compound, making it of interest in various fields of research .
The reactivity of (1-Oxaspiro[4.4]nonan-2-yl)methanamine can be attributed to its functional groups:
Reactions involving this compound are typically carried out under inert atmospheres to avoid oxidation or degradation of sensitive functional groups .
The mechanism of action for (1-Oxaspiro[4.4]nonan-2-yl)methanamine is not fully elucidated but preliminary studies suggest interactions with biological targets such as opioid receptors. This interaction may lead to pharmacological effects relevant in pain management or neuropharmacology.
Initial assessments indicate that this compound may exhibit properties similar to known analgesics, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Spectroscopic data such as NMR and IR provide insights into molecular vibrations and structural confirmation:
The unique structure and properties of (1-Oxaspiro[4.4]nonan-2-yl)methanamine suggest several potential applications:
Research continues into optimizing synthesis methods and exploring broader applications across various scientific fields.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: